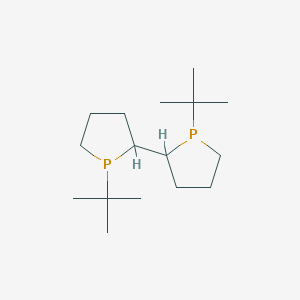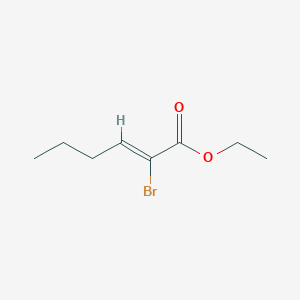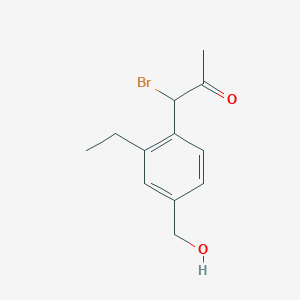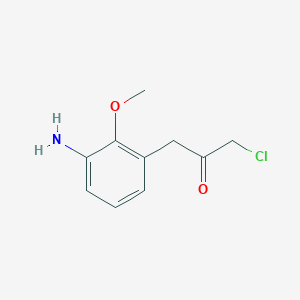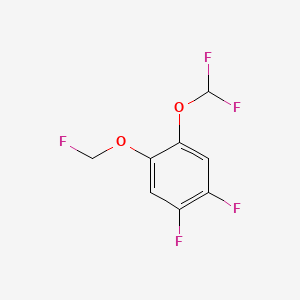
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl2IO and a molecular weight of 328.96 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one typically involves the reaction of 5-chloro-2-iodobenzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetone. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
1-Chloro-1-(5-chloro-2-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Chloro-1-(5-difluoromethyl-2-iodophenyl)propan-2-one: This compound has a similar structure but contains a difluoromethyl group instead of a chlorine atom.
1-Chloro-1-(5-chloro-2-bromophenyl)propan-2-one: This compound has a bromine atom instead of an iodine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its chemical properties and reactivity.
Properties
Molecular Formula |
C9H7Cl2IO |
|---|---|
Molecular Weight |
328.96 g/mol |
IUPAC Name |
1-chloro-1-(5-chloro-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Cl2IO/c1-5(13)9(11)7-4-6(10)2-3-8(7)12/h2-4,9H,1H3 |
InChI Key |
FJSUWNJOIPPFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


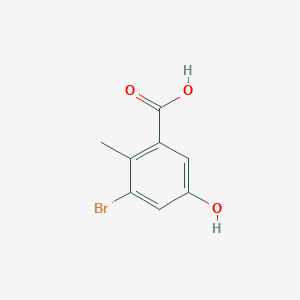


![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
